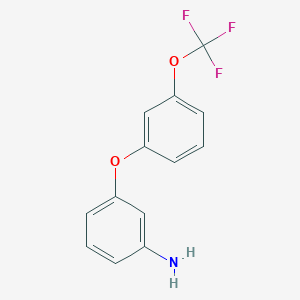

3-(3-(Trifluoromethoxy)phenoxy)aniline

説明

3-(3-(Trifluoromethoxy)phenoxy)aniline is an organic compound with the molecular formula C13H10F3NO2 It is a derivative of benzenamine, where the hydrogen atoms on the benzene ring are substituted with trifluoromethoxy and phenoxy groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Trifluoromethoxy)phenoxy)aniline typically involves the reaction of 3-(trifluoromethoxy)phenol with 3-nitrochlorobenzene under basic conditions to form the corresponding nitro compound. This intermediate is then reduced to the amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反応の分析

Oxidation Reactions

The primary amine group (-NH₂) in 3-(3-(Trifluoromethoxy)phenoxy)aniline is susceptible to oxidation. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can convert the amine group to a nitro (-NO₂) group under acidic or neutral conditions.

Example Reaction:

This reaction is critical in synthesizing nitro derivatives for further functionalization.

Reduction Reactions

The compound can act as an intermediate in reduction processes. For instance, nitro precursors of this compound (e.g., 3-(3-(trifluoromethoxy)phenoxy)nitrobenzene) are reduced to the corresponding amine using hydrogen gas (H₂) and a palladium catalyst (Pd/C) .

Typical Conditions:

-

Temperature: 20–35°C → 75–80°C (reflux)

-

Solvent: Tetrahydrofuran (THF) or ethyl acetate

-

Workup: Evaporation under reduced pressure, followed by purification via crystallization.

Key Substitution Pathways:

-

Acylation: Reaction with acetyl chloride (CH₃COCl) forms the corresponding acetamide.

-

Diazotization: Treatment with nitrous acid (HNO₂) generates diazonium salts, enabling coupling reactions (e.g., Sandmeyer reaction for introducing halogens).

Cross-Coupling Reactions

The compound’s aromatic rings and amine group make it a candidate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. While no direct data exists for this compound, analogous trifluoromethoxy-substituted anilines participate in coupling with aryl boronic acids to form biaryl structures .

Generalized Reaction Scheme:

Conditions: Reflux in THF/water with a base (e.g., Na₂CO₃).

Stability Under Acidic/Basic Conditions

-

Acidic Conditions: The phenoxy ether linkage may undergo cleavage in strong acids (e.g., HBr/HOAc), yielding phenol and brominated aniline derivatives.

-

Basic Conditions: The amine group can deprotonate, forming a resonance-stabilized anion that may participate in nucleophilic substitutions.

Comparative Reactivity Table

科学的研究の応用

Scientific Research Applications

1. Chemical Synthesis

- Building Block : 3-(3-(Trifluoromethoxy)phenoxy)aniline serves as a crucial building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions .

2. Biological Activity

- Pharmaceutical Research : The compound is under investigation for its potential biological activities, including interactions with enzymes and receptors. Studies are exploring its efficacy as a pharmaceutical intermediate or active ingredient in drug development .

3. Material Science

- Specialty Chemicals : In industrial applications, this compound is used in the production of specialty chemicals that exhibit unique properties due to the trifluoromethoxy group. These materials can be employed in coatings, adhesives, and other applications requiring enhanced performance characteristics .

Case Study 1: Synthesis Methodology

Research has demonstrated effective synthetic routes for producing this compound. One common method involves the reaction of 3-(trifluoromethoxy)phenol with 3-nitrochlorobenzene under basic conditions, followed by reduction using palladium on carbon (Pd/C) as a catalyst.

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Reaction of 3-(trifluoromethoxy)phenol with 3-nitrochlorobenzene | Basic medium |

| 2 | Reduction of nitro compound to amine | Pd/C, H₂ gas |

Case Study 2: Biological Interaction Studies

Studies have focused on the compound's interaction with specific molecular targets. For instance, it has been shown to modulate enzyme activity, which could have implications in drug design targeting specific pathways in diseases such as cancer.

作用機序

The mechanism of action of 3-(3-(Trifluoromethoxy)phenoxy)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and phenoxy groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes and lead to various effects, depending on the context of its application .

類似化合物との比較

Similar Compounds

3-(3-(Trifluoromethyl)phenoxy)benzenamine: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

3-(3-(Trifluoromethyl)phenoxy)benzaldehyde: Contains an aldehyde group instead of an amine group.

Uniqueness

3-(3-(Trifluoromethoxy)phenoxy)aniline is unique due to the presence of both trifluoromethoxy and phenoxy groups, which impart distinct chemical properties. These groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .

生物活性

3-(3-(Trifluoromethoxy)phenoxy)aniline is an organic compound with the molecular formula C13H10F3NO2. It is recognized for its potential biological activities and interactions with various biomolecules. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

The compound is synthesized through the reaction of 3-(trifluoromethoxy)phenol with 3-nitrochlorobenzene under basic conditions, followed by reduction to yield the aniline derivative. The presence of trifluoromethoxy and phenoxy groups contributes to its unique chemical properties, potentially enhancing its biological activity compared to similar compounds.

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethoxy group is known to influence binding affinity and selectivity towards enzymes or receptors, modulating various biological processes. This compound may exhibit inhibition of certain pathways, making it a candidate for further pharmacological exploration .

Biological Activity

Research into the biological activity of this compound has yielded promising results in several areas:

- Antimicrobial Activity : Preliminary studies indicate that derivatives containing trifluoromethoxy groups can exhibit significant antimicrobial properties. For instance, certain compounds with similar structures have shown submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA) .

- Pharmacological Applications : The compound has been explored for potential applications in treating various diseases due to its ability to interact with biological targets. Its unique structure may enhance the efficacy of drugs in pharmacotherapy .

- Inhibition Studies : In vitro assays have demonstrated that this compound can inhibit specific biological activities at varying concentrations, suggesting a dose-dependent response in biological systems .

Case Studies

Several studies have investigated the effects of this compound on different biological systems:

- Type III Secretion System (T3SS) : A study assessed the compound's ability to inhibit T3SS in pathogenic bacteria. High concentrations (50 μM) resulted in approximately 50% inhibition of secretion, indicating potential as a therapeutic agent against bacterial infections .

- Cancer Research : In a recent study focusing on lung cancer, derivatives of aniline compounds were synthesized and evaluated for their inhibitory effects on specific cancer cell lines. The presence of the trifluoromethoxy group was noted to enhance antitumor activity compared to non-fluorinated analogs .

Research Findings Summary Table

特性

IUPAC Name |

3-[3-(trifluoromethoxy)phenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO2/c14-13(15,16)19-12-6-2-5-11(8-12)18-10-4-1-3-9(17)7-10/h1-8H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRCEIZCVARCOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC(=CC=C2)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446945 | |

| Record name | 3-(3-trifluoromethoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263266-23-5 | |

| Record name | 3-(3-trifluoromethoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。